sodium 3-methanesulfonylpropane-1-sulfinate
Description
Properties
IUPAC Name |
sodium;3-methylsulfonylpropane-1-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIZUBZFWVIOS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
Sodium 3-methanesulfonylpropane-1-sulfinate (C₄H₉NaO₄S₂) has a molecular weight of 224.23 g/mol. The methanesulfonyl group (-SO₂CH₃) at the 3-position introduces strong electron-withdrawing effects, while the sulfinate group (-SO₂Na) at the 1-position enhances nucleophilic reactivity. This dual functionality enables applications in cross-coupling reactions and as a sulfonation agent.
Synthetic Pathways
Sulfonyl Chloride Reduction
The most widely documented method involves the reduction of 3-methanesulfonylpropane-1-sulfonyl chloride to the corresponding sulfinate using sodium sulfite (Na₂SO₃).
Synthesis of 3-Methanesulfonylpropane-1-sulfonyl Chloride
- Thiol Oxidation : Begin with 3-mercaptopropane-1-sulfonic acid. Treat with hydrogen peroxide (H₂O₂) in acidic media to oxidize the -SH group to -SO₂CH₃.
- Sulfonation : Convert the sulfonic acid (-SO₃H) to sulfonyl chloride (-SO₂Cl) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Scheme :
$$
\text{HS-CH}2\text{CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow[\text{H}2\text{O}2]{\text{H}^+} \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}_2\text{Cl}
$$
Reduction to Sulfinate
React the sulfonyl chloride with sodium sulfite in aqueous ethanol under reflux:
$$
\text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Na} + \text{Na}2\text{SO}4 + \text{HCl}
$$
This method mirrors protocols used for aryl sulfinates, achieving yields of 70–85% after recrystallization.
Electrochemical Synthesis
Recent advances in electrochemistry have enabled the direct synthesis of sulfinates from thioethers. Applying a modified Yuan protocol:
- Setup : Use a divided cell with a platinum anode and sodium iodide (NaI) as the electrolyte.
- Substrate : 3-Methanesulfonylpropane-1-thiol is oxidized at the anode, forming the sulfonyl chloride intermediate.
- Reduction : In situ reduction with sodium sulfite yields the target compound.
Optimization Notes :
Nucleophilic Displacement
A two-step approach leverages the reactivity of propane-1,3-ditosylate:
- Step 1 : React propane-1,3-ditosylate with sodium methanesulfinate to substitute the 3-position tosylate.
- Step 2 : Hydrolyze the remaining 1-position tosylate to sulfinic acid, followed by neutralization with NaOH.
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl Chloride Reduction | 78–85 | ≥95 | Scalable, high purity | Requires toxic PCl₅/SOCl₂ |
| Electrochemical | 65–72 | 90–93 | Green chemistry, in situ Cl₂ generation | Specialized equipment needed |
| Nucleophilic Displacement | 60–68 | 88–90 | Avoids sulfonyl chlorides | Low regioselectivity, side reactions |
Mechanistic Insights
Radical Pathways in Electrochemical Synthesis
Electron transfer at the anode generates thiyl radicals (RS- ), which combine with chloride ions to form sulfonyl chlorides. Subsequent reduction by sulfite proceeds via a two-electron mechanism, as evidenced by the inhibition of product formation in the presence of TEMPO.
Steric Effects in Nucleophilic Substitution
The methanesulfonyl group’s bulkiness impedes nucleophilic attack at the 3-position, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity. Quantum mechanical calculations suggest a transition state with partial positive charge at the central carbon.
Chemical Reactions Analysis
Types of Reactions: sodium 3-methanesulfonylpropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: Sodium sulfinates can participate in substitution reactions, forming new organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Bond Formation Reactions
Sodium 3-methanesulfonylpropane-1-sulfinate is employed in several key synthetic reactions:
- C–S Bond Formation : It acts as a coupling partner in the formation of sulfides and sulfones, which are pivotal in drug design and development. For instance, vinyl sulfones synthesized from sodium sulfinates exhibit significant biological activity .
- N–S Bond Formation : The compound facilitates the synthesis of sulfonamides, which are critical components in antibiotic development .
- S–S Bond Formation : It can also be utilized to create thiosulfonates through oxidative coupling reactions .
Multicomponent Reactions
Recent advancements have demonstrated that sodium sulfinates can participate in multicomponent reactions, allowing for the efficient construction of complex molecular architectures. These reactions often yield products with multiple functional groups, enhancing their utility in medicinal chemistry .
Pharmaceutical Applications
A notable study highlighted the synthesis of β-keto sulfones using this compound as a key reagent. These compounds have shown promising anti-inflammatory and analgesic properties, making them candidates for further pharmacological evaluation .
Material Science
In material science, sodium sulfinates have been used to modify polymer surfaces to enhance their properties. For example, the introduction of sulfonate groups can improve hydrophilicity and ionic conductivity in polymer membranes used for fuel cells .
Recent Advances
Recent literature has focused on innovative methodologies utilizing this compound:
- Photocatalytic Reactions : New photocatalytic methods have been developed that utilize this compound for carbon-sulfur bond formation under mild conditions, showcasing its potential for sustainable chemistry practices .
- Electrochemical Transformations : Electrochemical methods involving sodium sulfinates have opened avenues for new synthetic routes that minimize waste and enhance efficiency .
Mechanism of Action
The mechanism of action of sodium;3-methylsulfonylpropane-1-sulfinate involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in drug development, it may interact with biological targets to exert therapeutic effects. The exact pathways and molecular targets can vary widely based on the specific use case .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares sodium 3-methanesulfonylpropane-1-sulfinate with five analogous sulfonate/sulfinate derivatives:
Key Differences in Reactivity and Stability
- Sulfinate vs. Sulfonate Groups : this compound contains a sulfinate (-SO₂⁻) group, which is more nucleophilic and less acidic than sulfonates (-SO₃⁻). This makes it preferable for nucleophilic substitutions compared to sodium 2-methylprop-2-ene-1-sulphonate .
- Electron-Withdrawing Effects : The trifluoromethyl group in 3,3,3-trifluoropropane-1-sulfinate sodium salt increases electronegativity, enhancing thermal and oxidative stability relative to the methanesulfonyl group in the target compound .
- Solubility: Sodium 3-aminopropane-1-sulfonate exhibits high water solubility due to its zwitterionic nature, unlike the hydrophobic trifluoromethyl or methanesulfonyl derivatives .
Stability and Handling
Biological Activity
Sodium 3-methanesulfonylpropane-1-sulfinate is a sodium salt of a sulfinic acid derivative that has garnered attention for its unique biological activities and potential applications in organic synthesis. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
This compound can be synthesized through various methods, including the oxidation of corresponding sulfides or sulfoxides. It serves as a versatile intermediate in organic synthesis, particularly in the formation of sulfonamides and sulfinates.
Biological Activity
Mechanisms of Action:
this compound exhibits several biological activities attributed to its ability to participate in redox reactions and form reactive sulfur species. These properties enable it to act as a nucleophile or electrophile, facilitating various biochemical processes.
Antimicrobial Properties:
Research indicates that sodium sulfinates possess antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Antioxidant Activity:
this compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various sodium sulfinates, this compound was found to exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Antioxidant Properties
A recent investigation assessed the antioxidant capabilities of this compound in human cell lines exposed to oxidative stress. The results indicated a marked reduction in cellular damage markers, reinforcing its role as a protective agent against oxidative stress-induced cellular injury .
Data Tables
| Property | Observation |
|---|---|
| Chemical Structure | Sodium salt of 3-methanesulfonylpropane-1-sulfinate |
| Antimicrobial Activity (MIC) | Effective against E. coli and S. aureus |
| Antioxidant Activity | Reduces oxidative stress markers in vitro |
Applications in Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly for the formation of sulfinamides and other organosulfur compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex molecules in medicinal chemistry .
Q & A
Q. What are the optimal methods for synthesizing sodium 3-methanesulfonylpropane-1-sulfinate in a laboratory setting?
Answer: The synthesis typically involves sulfonation and subsequent neutralization. A common approach is reacting 3-chloropropane-1-sulfonyl chloride with sodium methanesulfinate under controlled alkaline conditions (pH 9–11). Key steps include:
- Reagent preparation : Use freshly distilled 3-chloropropane-1-sulfonyl chloride to avoid hydrolysis byproducts.
- Reaction optimization : Maintain temperatures below 40°C to prevent thermal degradation.
- Purification : Isolate the product via vacuum filtration and recrystallize from a 1:3 ethanol-water mixture.
Cross-coupling reactions, as described for structurally similar sulfonates, can enhance yield (e.g., advanced coupling methods for 3-methoxypropane-1-sulfonic acid) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer: A multi-technique approach is recommended:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the sulfonate and methanesulfonyl groups. For example, trimethylsilylpropane sulfonates are validated as internal standards for chemical shift calibration .
- Titrimetry : Quantify sulfonate content via acid-base titration with standardized NaOH (0.1 M) .
- HPLC : Employ reverse-phase chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>98% target).
- Elemental analysis : Verify sulfur and sodium content (±0.3% theoretical values).
Advanced Research Questions
Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 25°C–60°C, pH 2–12). Monitor via UV-Vis spectroscopy (λ = 210 nm for sulfonate groups). Neutral to slightly alkaline conditions (pH 7–9) minimize hydrolysis .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Store at 2–8°C in moisture-proof containers to prevent hygroscopic degradation .
Q. How should researchers resolve contradictions in kinetic data during sulfonate-mediated reactions?
Answer:
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to account for variables like solvent polarity and catalyst loading.
- Control experiments : Compare results with structurally analogous compounds (e.g., sodium propane-1-sulfinate derivatives) to isolate mechanistic outliers .
- Methodological calibration : Standardize protocols for reaction monitoring (e.g., in situ IR spectroscopy for real-time sulfonate group tracking) .
Q. What role does this compound play in synthesizing bioactive molecules?
Answer:
- Sulfonylation agent : Reacts with amines to form sulfonamides, a key motif in protease inhibitors.
- Biochemical probes : Its sulfonate group facilitates polar interactions in enzyme active sites, as seen in studies of GABA receptor channels and lactose permease .
- Derivatization : Use Mitsunobu conditions (DIAD, Ph₃P) to couple with alcohols for prodrug development .
Q. What experimental precautions are critical when handling hygroscopic derivatives of this compound?
Answer:
Q. How can researchers validate interactions of this compound with biological macromolecules?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) for protein-ligand interactions.
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Thiol reactivity assays : Test specificity using Ellman’s reagent (DTNB) to confirm selective disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
